

# Physical and chemical properties of Junipediol A

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## Junipediol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Junipediol A** is a phenylpropanoid naturally occurring in the aerial parts of Juniperus phoenicea.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Junipediol A**. Due to the limited publicly available information, this document also highlights areas where further research is required to fully characterize this compound. While specific biological activities and detailed experimental protocols for **Junipediol A** are not extensively documented in current literature, this guide furnishes general methodologies and pathways relevant to its class of compounds.

## **Chemical and Physical Properties**

The chemical and physical properties of **Junipediol A** are summarized below. It is important to note that much of the available data is computed rather than experimentally determined.

## **Chemical Properties**



Property	Value	Source
IUPAC Name	2-(4-hydroxy-3- methoxyphenyl)propane-1,3- diol	PubChem
Molecular Formula	C10H14O4	PubChem
Molecular Weight	198.22 g/mol	PubChem
Canonical SMILES	COC1=C(C=CC(=C1)C(CO)C O)O	PubChem
InChI Key	UIDMTMWJXFPCFC- UHFFFAOYSA-N	PubChem

**Physical Properties (Computed)** 

Property	Value	Source
XLogP3	-0.4	PubChem
Topological Polar Surface Area	69.9 Ų	PubChem
Hydrogen Bond Donor Count	3	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	198.08920892 g/mol	PubChem
Monoisotopic Mass	198.08920892 g/mol	PubChem

## **Spectroscopic Data**

Detailed experimental spectroscopic data for **Junipediol A** is not readily available in the public domain. However, a <sup>13</sup>C NMR spectrum is available through PubChem.

## <sup>13</sup>C NMR Spectrum



A <sup>13</sup>C NMR spectrum for **Junipediol A** has been reported. The data can be accessed through the PubChem database (CID 86072622).

Note: For a complete structural elucidation, <sup>1</sup>H NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data are essential. Further research is needed to acquire and publish this information.

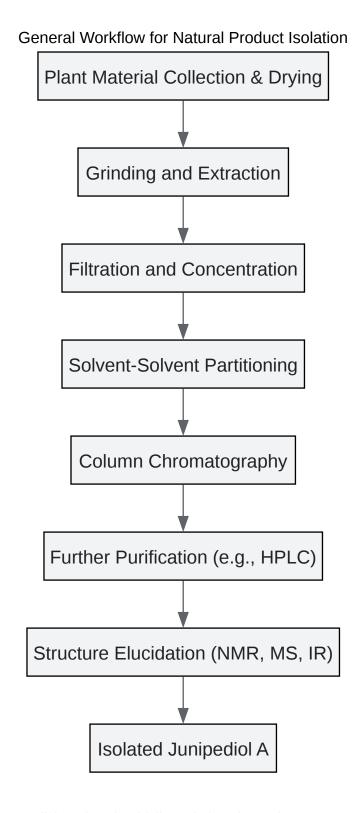
## **Experimental Protocols**

Specific experimental protocols for the isolation and purification of **Junipediol A** are not detailed in the available literature. However, a general workflow for the isolation of natural products from plant sources can be described.

#### **General Workflow for Natural Product Isolation**

The following diagram illustrates a typical workflow for the isolation of a natural product like **Junipediol A** from a plant source.





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Caption: A generalized workflow for the isolation and identification of natural products.



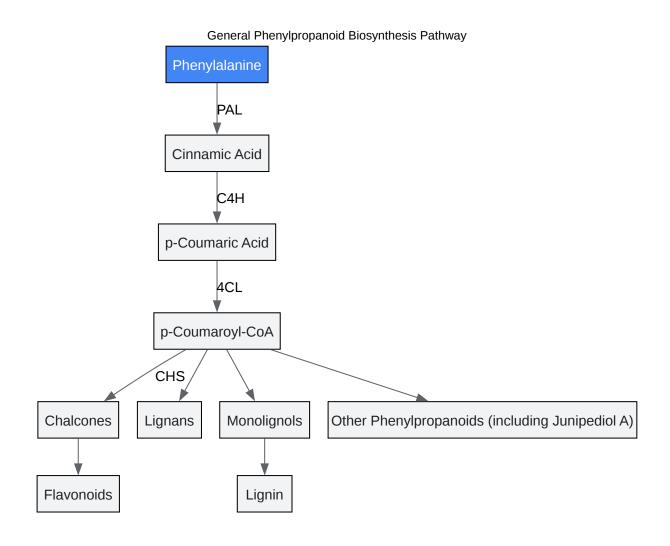
## **Biological Activity and Signaling Pathways**

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by **Junipediol A**. As **Junipediol A** is a phenylpropanoid, it is biosynthesized through the well-established phenylpropanoid pathway.

## **Phenylpropanoid Biosynthesis Pathway**

The diagram below outlines the general biosynthetic pathway leading to the formation of various phenylpropanoids, the class of compounds to which **Junipediol A** belongs.





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Caption: A simplified diagram of the phenylpropanoid biosynthesis pathway.

## **Conclusion and Future Directions**

**Junipediol A** is a structurally defined natural product with potential for further scientific investigation. The current body of knowledge is limited to its basic chemical properties and its



natural source. To unlock the potential of this molecule for researchers, scientists, and drug development professionals, future research should focus on:

- Complete Spectroscopic Characterization: Acquiring and publishing detailed <sup>1</sup>H NMR, IR, and mass spectrometry data.
- Experimental Determination of Physical Properties: Measuring properties such as melting point, boiling point, and solubility.
- Biological Screening: Investigating the bioactivity of Junipediol A in various assays to determine its potential therapeutic effects (e.g., anti-inflammatory, antioxidant, anticancer).[2]
   [3][4]
- Mechanism of Action Studies: If biological activity is identified, elucidating the underlying signaling pathways and molecular targets.

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